Cas no 80510-06-1 (Grossamide)

Grossamide structure
Grossamide structure
Product name:Grossamide
CAS No:80510-06-1
MF:C36H36N2O8
MW:624.679650306702
CID:837492
PubChem ID:101262727

Grossamide Chemical and Physical Properties

Names and Identifiers

    • 3-Benzofurancarboxamide, 2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-N-(2-(4-hydroxyphenyl)ethyl)-5-((1E)-3-((2-(4-hydroxyphenyl)ethyl)amino)-3-oxo-1-propenyl)-7-methoxy-, (2R,3R)-rel-
    • Grossamide
    • 3-Benzofurancarboxamide, 2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-N-(2-(4-hydroxyphenyl)ethyl)-5-((1E)-3-((2-(4-hydroxypheny
    • 3-Benzofurancarboxamide, 2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-N-(2-(4-hydroxyphenyl)ethyl...
    • trans-2,3-Divinyloxirane
    • trans-divinyl ethylene oxide
    • trans-grossamide
    • NSC 359837
    • BDBM50512675
    • (E)-2beta-(3-Methoxy-4-hydroxyphenyl)-3alpha-[(4-hydroxyphenethyl)carbamoyl]-N-(4-hydroxyphenethyl)-7-methoxy-2,3-dihydrobenzofuran-5-acrylamide
    • (2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-5-[(E)-3-[2-(4-hydroxyphenyl)ethy
    • 3-Benzofurancarboxamide, 2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-5-[(1E)-3-[[2-(4-hydroxyphenyl)ethyl]amino]-3-oxo-1-propenyl]-7-methoxy-, (2R,3R)-rel- (9CI)
    • 3-Benzofurancarboxamide, 2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-5-[3-[[2-(4-hydroxyphenyl)ethyl]amino]-3-oxo-1-propenyl]-7-methoxy-, [2α,3β,5(E)]-(±)- (ZCI)
    • rel-(2R,3R)-2,3-Dihydro-2-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-5-[(1E)-3-[[2-(4-hydroxyphenyl)ethyl]amino]-3-oxo-1-propen-1-yl]-7-methoxy-3-benzofurancarboxamide (ACI)
    • (±)-Grossamide
    • 3-Benzofurancarboxamide, 2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-5-[3-[[2-(4-hydroxyphenyl)ethyl]amino]-3-oxo-1-propenyl]-7-methoxy-, [2α,3β,5(E)]-
    • AKOS040761806
    • Q21547068
    • (+/-)-Grossamide
    • 80510-06-1
    • (2R,3R)-2-(4-Hydroxy-3-methoxyphenyl)-N-(2-(4-hydroxyphenyl)ethyl)-5-((1E)-3-((2-(4-hydroxyphenyl)ethyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide
    • NSC-359837
    • (2S,3S)-2-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-5-[(E)-3-[2-(4-hydroxyphenyl)ethylamino]-3-oxoprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzouran-3-carboxamide
    • 3-BENZOFURANCARBOXAMIDE, 2,3-DIHYDRO-2-(4-HYDROXY-3-METHOXYPHENYL)-N-(2-(4-HYDROXYPHENYL)ETHYL)-5-((1E)-3-((2-(4-HYDROXYPHENYL)ETHYL)AMINO)-3-OXO-1-PROPEN-1-YL)-7-METHOXY-, (2R,3R)-REL-
    • CS-0024557
    • 63RFK5Z1GK
    • HY-N3979
    • CHEBI:190028
    • (2S,3S)-2-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-5-[(E)-3-[2-(4-hydroxyphenyl)ethylamino]-3-oxoprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide
    • DTXSID401318494
    • UNII-63RFK5Z1GK
    • CHEMBL500729
    • FS-9249
    • AKOS032948227
    • 2-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-5-[3-[2-(4-hydroxyphenyl)ethylamino]-3-oxoprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide
    • 2-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-5-[3-[2-(4-hydroxyphenyl)ethylamino]-3-oxoprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzouran-3-carboxamide
    • rel-(2R,3R)-2,3-Dihydro-2-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-5-[(1E)-3-[[2-(4-hydroxyphenyl)ethyl]amino]-3-oxo-1-propen-1-yl]-7-methoxy-3-benzofurancarboxamide
    • CHEBI:182825
    • N-cis-grossamide
    • (+-)-Grossamide
    • NSC359837
    • 2-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-5-[(E)-3-[2-(4-hydroxyphenyl)ethylamino]-3-oxoprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide
    • Grossamide or its isomer (Not validated)
    • ()-Grossamide
    • Tataramide B
    • 187655-56-7
    • 2-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-5-[(1E)-2-{[2-(4-hydroxyphenyl)ethyl]carbamoyl}eth-1-en-1-yl]-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide
    • Tribulusamide A
    • DA-63902
    • [ "" ]
    • Inchi: 1S/C36H36N2O8/c1-44-30-21-25(8-13-29(30)41)34-33(36(43)38-18-16-23-5-11-27(40)12-6-23)28-19-24(20-31(45-2)35(28)46-34)7-14-32(42)37-17-15-22-3-9-26(39)10-4-22/h3-14,19-21,33-34,39-41H,15-18H2,1-2H3,(H,37,42)(H,38,43)/b14-7+/t33-,34+/m0/s1
    • InChI Key: DROXVBRNXCRUHP-XALRPAEYSA-N
    • SMILES: C([C@@H]1[C@@H](C2C=CC(O)=C(OC)C=2)OC2C(=CC(=CC1=2)/C=C/C(=O)NCCC1C=CC(O)=CC=1)OC)(=O)NCCC1C=CC(O)=CC=1

Computed Properties

  • Exact Mass: 624.24700
  • Monoisotopic Mass: 624.24716611g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 46
  • Rotatable Bond Count: 12
  • Complexity: 995
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 147

Experimental Properties

  • Color/Form: Powder
  • PSA: 146.58000
  • LogP: 5.55070

Grossamide Security Information

  • Storage Condition:Store at room temperature, 2-8 ℃ is better

Grossamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
G787800-50mg
Grossamide
80510-06-1
50mg
$1832.00 2023-05-18
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN4171-1 mg
Grossamide
80510-06-1
1mg
¥2835.00 2022-04-26
TargetMol Chemicals
TN4171-1 mg
Grossamide
80510-06-1 98%
1mg
¥ 5,500 2023-07-11
YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd.
BBP02262-5mg
Grossamide
80510-06-1 97.5%
5mg
¥4650 2023-09-19
A2B Chem LLC
AH54350-5mg
Grossamide
80510-06-1 97.5%
5mg
$785.00 2024-04-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
G29630-5mg
Grossamide
80510-06-1 ,HPLC≥98%
5mg
¥6240.0 2023-09-07
TRC
G787800-5mg
Grossamide
80510-06-1
5mg
$236.00 2023-05-18
TRC
G787800-25mg
Grossamide
80510-06-1
25mg
$ 1200.00 2023-09-07
A2B Chem LLC
AH54350-1mg
Grossamide
80510-06-1 >97%
1mg
$599.00 2024-04-19
TargetMol Chemicals
TN4171-1mg
Grossamide
80510-06-1
1mg
¥ 7650 2024-07-20

Grossamide Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  6 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
1.3 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ;  40 h, rt
2.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: 1,2-Dichloroethane ;  1 d, 60 °C
Reference
Comparative analysis of stilbene and benzofuran neolignan derivatives as acetylcholinesterase inhibitors with neuroprotective and anti-inflammatory activities
Nagumo, Mina; et al, Bioorganic & Medicinal Chemistry Letters, 2019, 29(17), 2475-2479

Production Method 2

Reaction Conditions
1.1 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  Phosphorus(1+), bromotri-1-pyrrolidinyl-, (T-4)-, hexafluorophosphate(1-) (1:1) Solvents: Dimethylformamide
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Carbamide peroxide ,  Monosodium phosphate Solvents: Acetone ,  Water ;  pH 4.5, rt
Reference
Preparation of the neolignan natural product grossamide by a continuous-flow process
Baxendale, Ian R.; et al, Synlett, 2006, (3), 427-430

Production Method 3

Reaction Conditions
1.1 Catalysts: Iron chloride (FeCl3)
Reference
Concise synthesis of Cannabisin G
Li, Dawei; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(17), 5095-5098

Production Method 4

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  10 min, 0 °C
1.2 Reagents: BOP reagent Solvents: Dichloromethane ;  30 min, 0 °C; 20 h, rt
2.1 Solvents: Ethyl acetate ,  Water ;  4 h, pH 4.7, rt
Reference
Dihydrobenzofuran Neolignanamides: Laccase-Mediated Biomimetic Synthesis and Antiproliferative Activity
Cardullo, Nunzio; et al, Journal of Natural Products, 2016, 79(8), 2122-2134

Production Method 5

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Methanol ;  1 h, rt
2.1 Reagents: Silver oxide (Ag2O) Solvents: Acetone ,  Toluene ;  28 h, 0 °C
3.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  overnight, rt
4.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  6 h, rt
4.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
4.3 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ;  40 h, rt
5.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: 1,2-Dichloroethane ;  1 d, 60 °C
Reference
Comparative analysis of stilbene and benzofuran neolignan derivatives as acetylcholinesterase inhibitors with neuroprotective and anti-inflammatory activities
Nagumo, Mina; et al, Bioorganic & Medicinal Chemistry Letters, 2019, 29(17), 2475-2479

Production Method 6

Reaction Conditions
1.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: 1,2-Dichloroethane ;  1 d, 60 °C
Reference
Comparative analysis of stilbene and benzofuran neolignan derivatives as acetylcholinesterase inhibitors with neuroprotective and anti-inflammatory activities
Nagumo, Mina; et al, Bioorganic & Medicinal Chemistry Letters, 2019, 29(17), 2475-2479

Production Method 7

Reaction Conditions
1.1 Solvents: Ethyl acetate ,  Water ;  4 h, pH 4.7, rt
Reference
Dihydrobenzofuran Neolignanamides: Laccase-Mediated Biomimetic Synthesis and Antiproliferative Activity
Cardullo, Nunzio; et al, Journal of Natural Products, 2016, 79(8), 2122-2134

Production Method 8

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Peroxidase
Reference
Concise synthesis of Cannabisin G
Li, Dawei; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(17), 5095-5098

Production Method 9

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  overnight, rt
2.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  6 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
2.3 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ;  40 h, rt
3.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: 1,2-Dichloroethane ;  1 d, 60 °C
Reference
Comparative analysis of stilbene and benzofuran neolignan derivatives as acetylcholinesterase inhibitors with neuroprotective and anti-inflammatory activities
Nagumo, Mina; et al, Bioorganic & Medicinal Chemistry Letters, 2019, 29(17), 2475-2479

Production Method 10

Reaction Conditions
1.1 Reagents: Silver oxide (Ag2O) Solvents: Acetone ,  Toluene ;  28 h, 0 °C
2.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  overnight, rt
3.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  6 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
3.3 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ;  40 h, rt
4.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: 1,2-Dichloroethane ;  1 d, 60 °C
Reference
Comparative analysis of stilbene and benzofuran neolignan derivatives as acetylcholinesterase inhibitors with neuroprotective and anti-inflammatory activities
Nagumo, Mina; et al, Bioorganic & Medicinal Chemistry Letters, 2019, 29(17), 2475-2479

Grossamide Raw materials

Grossamide Preparation Products

Recommend Articles

Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd